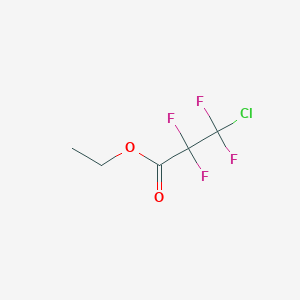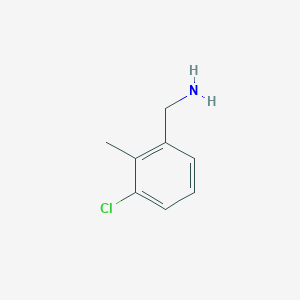
(3-chloro-2-méthylphényl)méthanamine
Vue d'ensemble
Description
3-Chloro-2-methylbenzylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the second position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Applications De Recherche Scientifique
3-Chloro-2-methylbenzylamine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that the compound can undergo electrophilic addition with oh radicals . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function. More research is required to fully understand the compound’s mode of action.
Biochemical Pathways
A related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, has been shown to inhibit the enzyme urease, which plays a crucial role in nitrogen metabolism . It’s possible that (3-chloro-2-methylphenyl)methanamine may affect similar pathways, but further studies are needed to confirm this.
Result of Action
Related compounds have shown antimicrobial activity, suggesting that this compound may have similar effects . More research is needed to determine the specific effects of this compound on a molecular and cellular level.
Analyse Biochimique
Biochemical Properties
3-Chloro-2-methylbenzylamine plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in amine metabolism, such as monoamine oxidase and diamine oxidase. These enzymes catalyze the oxidative deamination of 3-Chloro-2-methylbenzylamine, leading to the formation of corresponding aldehydes and ammonia. The interaction with these enzymes is crucial for studying the metabolic pathways and the role of amines in cellular processes .
Cellular Effects
3-Chloro-2-methylbenzylamine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling molecules such as cyclic adenosine monophosphate and protein kinase A, which are involved in regulating various cellular functions. Additionally, 3-Chloro-2-methylbenzylamine can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-2-methylbenzylamine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 3-Chloro-2-methylbenzylamine can bind to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which may have implications for mood regulation and other neurological functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-methylbenzylamine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to 3-Chloro-2-methylbenzylamine can lead to changes in cellular function, such as altered cell proliferation and differentiation. These effects are important for understanding the potential therapeutic applications and safety of this compound .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-methylbenzylamine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In some cases, high doses of 3-Chloro-2-methylbenzylamine can cause toxic or adverse effects, such as oxidative stress and cell death. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
3-Chloro-2-methylbenzylamine is involved in several metabolic pathways, including those related to amine metabolism and neurotransmitter synthesis. It interacts with enzymes such as monoamine oxidase and diamine oxidase, which catalyze its oxidative deamination. This process leads to the formation of corresponding aldehydes and ammonia, which are further metabolized by other enzymes. The involvement of 3-Chloro-2-methylbenzylamine in these pathways can affect metabolic flux and metabolite levels, providing insights into the role of amines in cellular processes .
Transport and Distribution
The transport and distribution of 3-Chloro-2-methylbenzylamine within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific amine transporters, such as the organic cation transporter. Once inside the cell, 3-Chloro-2-methylbenzylamine can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3-Chloro-2-methylbenzylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Alternatively, it may be targeted to the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins. Understanding the subcellular localization of 3-Chloro-2-methylbenzylamine is essential for elucidating its role in cellular processes and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbenzylamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows: [ \text{3-Chloro-2-methylbenzyl chloride} + \text{Ammonia} \rightarrow \text{3-Chloro-2-methylbenzylamine} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the production of 3-chloro-2-methylbenzylamine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Chlorination: Introduction of chlorine to the benzylamine precursor.
Methylation: Addition of a methyl group to the benzene ring.
Purification: Use of distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-methylbenzylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Comparaison Avec Des Composés Similaires
Benzylamine: Lacks the chlorine and methyl substituents.
3-Chlorobenzylamine: Lacks the methyl group.
2-Methylbenzylamine: Lacks the chlorine atom.
Uniqueness: 3-Chloro-2-methylbenzylamine is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
(3-chloro-2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESUPVCBJDWKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373997 | |
| Record name | 3-Chloro-2-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226565-61-3 | |
| Record name | 3-Chloro-2-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 226565-61-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B1596815.png)
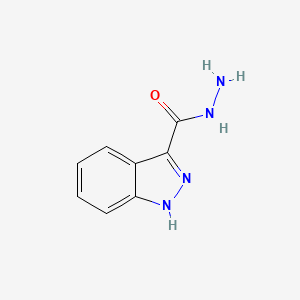

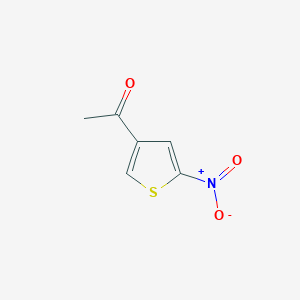
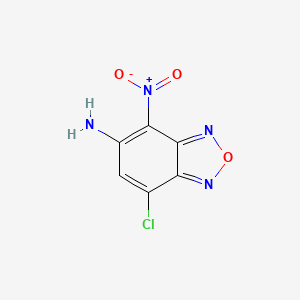

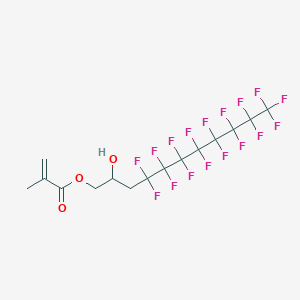
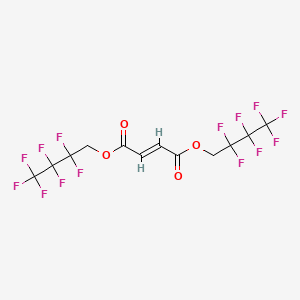
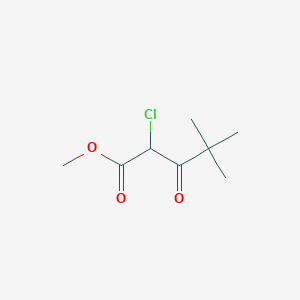
![4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine](/img/structure/B1596833.png)


